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Compound of Interest

Compound Name: 2-Methyl-3-nitropyridine

Cat. No.: B124571

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
2-Methyl-3-nitropyridine. Due to the limited availability of directly published experimental
spectra for this specific compound, this document presents a detailed analysis based on
predicted data derived from analogous compounds and fundamental spectroscopic principles.
This guide is intended to serve as a valuable resource for the identification, characterization,
and utilization of 2-Methyl-3-nitropyridine in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 2-Methyl-3-
nitropyridine. These predictions are based on the analysis of closely related compounds,
including substituted pyridines and nitroaromatics, as well as established empirical rules and
computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 2-Methyl-3-nitropyridine
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] Predicted Chemical o Predicted Coupling
Proton Assignment . Multiplicity
Shift (6, ppm) Constant (J, Hz)
J(H4-H5) = 8.0, J(H4-
H-4 ~8.2-84 dd
H6) = 1.5
J(H5-H4) = 8.0, J(H5-
H-5 ~7.4-7.6 dd
H6) = 4.5
J(H6-H5) = 4.5, J(H6-
H-6 ~8.6 - 8.8 dd
H4)= 1.5
2-CHs ~2.6-2.8 S

Note: Predicted values are for a standard deuterated solvent such as CDCls and are
referenced to TMS at 0.00 ppm. Actual experimental values may vary based on solvent,
concentration, and temperature.

Table 2: Predicted 13C NMR Data for 2-Methyl-3-nitropyridine

Carbon Assignment Predicted Chemical Shift (8, ppm)
C-2 ~158 - 162

C-3 ~148 - 152

C-4 ~135-138

C-5 ~123 - 126

C-6 ~150 - 153

2-CHs ~23 - 26

Note: Predicted values are for a standard deuterated solvent such as CDCls.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for 2-Methyl-3-nitropyridine

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b124571?utm_src=pdf-body
https://www.benchchem.com/product/b124571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~—?) Vibration Type Intensity
3100 - 3000 C-H stretch (aromatic) Medium

2980 - 2850 C-H stretch (methyl) Medium

1600 - 1570 C=C stretch (aromatic ring) Medium-Strong
1540 - 1500 Asymmetric NOz2 stretch Strong

1480 - 1440 C=C stretch (aromatic ring) Medium-Strong
1360 - 1340 Symmetric NOz2 stretch Strong

850 - 750 C-H out-of-plane bend Strong

(aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-Methyl-3-nitropyridine is expected to exhibit absorption bands
corresponding to Tt - 1* and n — Tt* electronic transitions within the aromatic system.

e TU — TI transitions:* Strong absorption bands are anticipated in the range of 200-280 nm.

e n - T transition:* A weaker absorption band, characteristic of the nitro group, is expected at
a longer wavelength, likely in the 300-350 nm region.

The exact position and intensity of these bands will be influenced by the solvent used for the
analysis.

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring high-quality
spectroscopic data for 2-Methyl-3-nitropyridine.

NMR Spectroscopy Protocol

Sample Preparation:

o Accurately weigh 5-10 mg of high-purity 2-Methyl-3-nitropyridine.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDClIs, or Dimethyl sulfoxide-de, DMSO-ds) containing tetramethylsilane
(TMS) as an internal standard (0.03% v/v).

Ensure the sample is fully dissolved by gentle vortexing or sonication.

Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Data Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
Spectral Width: 12-15 ppm, centered around 6 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K (25 °C).

13C NMR Data Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the tH frequency.
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
Spectral Width: 200-220 ppm, centered around 100 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of :3C.

Temperature: 298 K (25 °C).
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Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption line shapes.

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

Integrate the signals in the *H NMR spectrum.

Perform peak picking to determine the chemical shifts of all signals.

IR Spectroscopy Protocol (ATR Method)

The Attenuated Total Reflectance (ATR) method is a convenient technique for solid samples.

o Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

e Record a background spectrum of the empty ATR accessory.
e Place a small amount of solid 2-Methyl-3-nitropyridine onto the center of the ATR crystal.

e Apply pressure using the ATR's pressure arm to ensure good contact between the sample
and the crystal.

e Acquire the IR spectrum, typically in the range of 4000-400 cm~1.

o After analysis, clean the crystal thoroughly.

UV-Vis Spectroscopy Protocol

o Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent
in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

o Sample Preparation: Prepare a stock solution of 2-Methyl-3-nitropyridine of a known
concentration. From this, prepare a dilute solution (typically in the micromolar range) to
ensure the absorbance is within the linear range of the spectrophotometer (generally below
1.5).
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« Data Acquisition:

(¢]

Use a dual-beam UV-Vis spectrophotometer.

[¢]

Fill a quartz cuvette with the pure solvent to be used as a reference.

[¢]

Fill a second quartz cuvette with the sample solution.

[e]

Place both cuvettes in the spectrophotometer.

o

Record the spectrum over a suitable wavelength range (e.g., 200-600 nm).

[¢]

Identify the wavelength of maximum absorbance (Amax) for each peak.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques
described.
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Caption: General workflow for the spectroscopic analysis of 2-Methyl-3-nitropyridine.
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Caption: Experimental workflow for NMR spectroscopy.

Place Solid Sample . Analyze Peaks
(Clean ATR CrystaIHRecord Background Apply Pressure Acquire IR Spectrum (Functional Groups)

Click to download full resolution via product page

Caption: Experimental workflow for FT-IR spectroscopy using the ATR method.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-3-nitropyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124571#spectroscopic-data-of-2-methyl-3-
nitropyridine-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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